Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride
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Overview
Description
Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 1,3-dithiolan ring attached to a phenyl group. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride typically involves the reaction of piperidine with a suitable precursor containing the 1,3-dithiolan ring and phenyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Other compounds with similar structures include piperidine, 1-phenylpiperidine, and 1-(2-thienylmethyl)piperidine.
Dithiolan derivatives: Compounds such as 1,3-dithiolan-2-ylmethanol and 1,3-dithiolan-2-one share the dithiolan ring structure.
Uniqueness
Piperidine, 1-((2-phenyl-1,3-dithiolan-2-yl)methyl)-, hydrochloride is unique due to the combination of the piperidine ring, phenyl group, and 1,3-dithiolan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
102207-09-0 |
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Molecular Formula |
C15H22ClNS2 |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
1-[(2-phenyl-1,3-dithiolan-2-yl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H21NS2.ClH/c1-3-7-14(8-4-1)15(17-11-12-18-15)13-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-13H2;1H |
InChI Key |
DXZPFIBCFYYQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2(SCCS2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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